1,3-Bis[2-(4-aminophenyl)ethyl]urea
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Overview
Description
1,3-Bis[2-(4-aminophenyl)ethyl]urea: is an organic compound with the molecular formula C13H14N4O 1,3-Bis(4-aminophenyl)urea . This compound is a solid powder that is either colorless or slightly yellow . It has a melting point of 213-217°C and a predicted boiling point of 381.4°C . The compound is soluble in DMSO and has a density of 1.389 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis[2-(4-aminophenyl)ethyl]urea can be synthesized through the reaction of aniline with isocyanate. The reaction involves dissolving aniline and dimethyl sulfoxide in an anhydrous sodium chloride/acetonitrile solution, followed by the addition of isocyanate . The reaction is carried out at an appropriate temperature, and the product is purified by concentrating the reaction solution and crystallizing the compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis[2-(4-aminophenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amines .
Scientific Research Applications
1,3-Bis[2-(4-aminophenyl)ethyl]urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the production of dye-sensitized solar cells and organic photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,3-Bis[2-(4-aminophenyl)ethyl]urea involves its interaction with mitochondrial membrane protein voltage-dependent anion channel 1 (VDAC1). The compound inhibits VDAC1 oligomerization, which in turn prevents apoptosis . This inhibition is significant in the context of cancer research, as it can potentially prevent the programmed cell death of cancer cells .
Comparison with Similar Compounds
- 1,3-Bis(4-aminophenyl)urea
- 4,4’'-Diaminocarbanilide
- N,N’-Bis(4-aminophenyl)urea
Comparison: 1,3-Bis[2-(4-aminophenyl)ethyl]urea is unique due to its specific interaction with VDAC1, which is not observed in all similar compounds . This unique interaction makes it a valuable compound in apoptosis inhibition research .
Properties
Molecular Formula |
C17H22N4O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,3-bis[2-(4-aminophenyl)ethyl]urea |
InChI |
InChI=1S/C17H22N4O/c18-15-5-1-13(2-6-15)9-11-20-17(22)21-12-10-14-3-7-16(19)8-4-14/h1-8H,9-12,18-19H2,(H2,20,21,22) |
InChI Key |
BWTPUFNHSVZIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)NCCC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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